molecular formula C5H10BrNO B13804359 2-Propanone, 1-bromo-3-(dimethylamino)-

2-Propanone, 1-bromo-3-(dimethylamino)-

Cat. No.: B13804359
M. Wt: 180.04 g/mol
InChI Key: YVLRLOJNYCVFFW-UHFFFAOYSA-N
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Description

2-Propanone, 1-bromo-3-(dimethylamino)-, also known as 1-bromo-3-(dimethylamino)-2-propanone, is an organic compound with the molecular formula C5H10BrNO and a molecular weight of 180.04 g/mol . This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a ketone functional group within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-bromo-3-(dimethylamino)- typically involves the bromination of 3-(dimethylamino)-2-propanone. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

On an industrial scale, the production of 2-Propanone, 1-bromo-3-(dimethylamino)- follows similar synthetic routes but may involve more efficient and scalable processes. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-bromo-3-(dimethylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted 3-(dimethylamino)-2-propanones.

    Oxidation: Major products are oximes and hydrazones.

    Reduction: The primary product is 3-(dimethylamino)-2-propanol.

Scientific Research Applications

2-Propanone, 1-bromo-3-(dimethylamino)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propanone, 1-bromo-3-(dimethylamino)- involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propanone, 1-bromo-3-(dimethylamino)- is unique due to the presence of both a bromine atom and a dimethylamino group, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C5H10BrNO

Molecular Weight

180.04 g/mol

IUPAC Name

1-bromo-3-(dimethylamino)propan-2-one

InChI

InChI=1S/C5H10BrNO/c1-7(2)4-5(8)3-6/h3-4H2,1-2H3

InChI Key

YVLRLOJNYCVFFW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)CBr

Origin of Product

United States

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